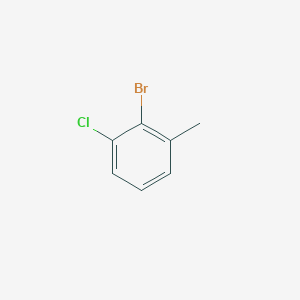

2-Bromo-3-chlorotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-chloro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSIBTDRKLGGEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370791 | |

| Record name | 2-Bromo-3-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69190-56-3 | |

| Record name | 2-Bromo-3-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-chlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Halogenated Building Block

An In-Depth Technical Guide to 2-Bromo-3-chlorotoluene (CAS: 69190-56-3)

This compound is a disubstituted aromatic compound featuring a toluene backbone with bromine and chlorine atoms at the 2- and 3-positions, respectively. As a member of the halogenated toluene family, this molecule serves as a highly valuable and versatile intermediate in advanced organic synthesis. Its utility is primarily derived from the distinct electronic environment of the aromatic ring and, more critically, the differential reactivity of its two halogen substituents. This guide provides an in-depth exploration of this compound for researchers, scientists, and drug development professionals. We will cover its fundamental properties, a robust synthetic protocol, analytical characterization, reactivity profile, and essential safety protocols, offering field-proven insights to facilitate its effective application in complex molecule synthesis.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the bedrock of its successful application in research and development. The key identifiers and properties for this compound are summarized below.

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| CAS Number | 69190-56-3[1] |

| IUPAC Name | 2-Bromo-1-chloro-3-methylbenzene[1] |

| Synonyms | 2-bromo-1-chloro-3-methylbenzene[1][2] |

| Molecular Formula | C₇H₆BrCl[2] |

| Molecular Weight | 205.48 g/mol [2] |

| InChI Key | ADSIBTDRKLGGEO-UHFFFAOYSA-N |

| Canonical SMILES | Cc1cccc(Cl)c1Br |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Pale yellow clear liquid | [1] |

| Density | 1.57 g/cm³ | [1][3] |

| Boiling Point | 229.1 ± 20.0 °C at 760 mmHg, 70 °C at 1 mmHg | [1][2][3] |

| Flash Point | 104.5 °C | [1][3] |

| Refractive Index | 1.566 | [1] |

| Storage | Room Temperature, sealed in dry conditions |[3] |

Synthesis and Purification: A Validated Protocol

While multiple synthetic routes to polysubstituted benzenes exist[4], the Sandmeyer reaction remains a cornerstone of aromatic chemistry for its reliability and predictability in introducing halides onto an aromatic ring starting from an aniline. The synthesis of this compound can be effectively achieved from 3-chloro-2-methylaniline via a two-step diazotization and copper-mediated substitution process.

Synthetic Workflow Diagram

Caption: Synthesis of this compound via Sandmeyer reaction.

Detailed Experimental Protocol

This protocol is adapted from well-established procedures for Sandmeyer reactions on substituted anilines[5][6][7].

Materials and Equipment:

-

3-Chloro-2-methylaniline

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Dichloromethane (DCM) or Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked round-bottom flask, dropping funnel, mechanical stirrer, thermometer, ice-salt bath, heating mantle, separatory funnel, rotary evaporator, vacuum distillation apparatus.

Procedure:

Part A: Diazotization of 3-Chloro-2-methylaniline

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 3-chloro-2-methylaniline (1.0 eq) in 48% hydrobromic acid. The causality here is that the amine must be fully protonated to form a soluble salt before diazotization.

-

Cool the resulting solution to 0-5 °C using an ice-salt bath. Maintaining this low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the aniline solution via a dropping funnel, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Part B: Copper-Mediated Bromination (Sandmeyer Reaction)

-

In a separate, larger flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

-

Slowly and carefully add the cold diazonium salt solution from Part A to the vigorously stirred CuBr solution. The evolution of nitrogen gas will be observed. The copper(I) catalyst facilitates the substitution of the diazonium group with bromide.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature, then gently heat to 60-70 °C for 1-2 hours, or until the effervescence of nitrogen ceases, indicating the reaction is complete[5].

Part C: Work-up and Purification

-

Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil should be purified by vacuum distillation to yield this compound as a pale yellow liquid[2][3]. Purity should be assessed by GC-MS.

Analytical Characterization

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | ~7.0-7.5 ppm: Complex multiplet, 3H (aromatic protons). The protons at positions 4, 5, and 6 will show characteristic splitting patterns. ~2.4 ppm: Singlet, 3H (methyl protons, -CH₃). |

| ¹³C NMR | ~130-140 ppm: Quaternary carbons (C-Br, C-Cl, C-CH₃). ~125-130 ppm: Aromatic CH carbons. ~20 ppm: Methyl carbon (-CH₃). |

| IR Spectroscopy | ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2950-2850 cm⁻¹: Aliphatic C-H stretch (from CH₃). ~1580, 1470 cm⁻¹: Aromatic C=C ring stretches. ~700-800 cm⁻¹: C-Cl stretch. ~550-650 cm⁻¹: C-Br stretch[11]. |

| Mass Spec. (GC-MS) | Molecular Ion (M⁺): A characteristic cluster of peaks due to bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) isotopes. Expect major peaks at m/z 204 (C₇H₆⁷⁹Br³⁵Cl), 206 (C₇H₆⁸¹Br³⁵Cl & C₇H₆⁷⁹Br³⁷Cl), and 208 (C₇H₆⁸¹Br³⁷Cl). Fragmentation: Loss of Br (M-79/81), Cl (M-35/37), and CH₃ (M-15) would be expected. |

Reactivity and Applications in Drug Development

The synthetic utility of this compound is anchored in the differential reactivity of its C-Br and C-Cl bonds. In transition metal-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond. This chemoselectivity is a powerful tool, allowing for sequential and site-selective functionalization of the aromatic ring.

This makes the compound an excellent starting material for the synthesis of complex, highly substituted molecules, which are often key scaffolds in active pharmaceutical ingredients (APIs) and agrochemicals[5][12][13].

Chemoselective Cross-Coupling Strategy

Caption: Sequential functionalization via selective cross-coupling.

Sample Protocol: Selective Suzuki-Miyaura Coupling

This protocol demonstrates the selective reaction at the C-Br bond, leaving the C-Cl bond intact for subsequent transformations[12][14].

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Add a degassed solvent system, typically a mixture of toluene and water.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-aryl-3-chlorotoluene derivative.

Safety and Handling

This compound is a chemical intermediate that must be handled with appropriate care. The following information is derived from supplier safety data sheets[1].

Table 4: GHS Hazard Information

| Category | Information |

|---|---|

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[15].

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat[15][16].

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[3][17].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow product to enter drains[15].

Conclusion

This compound (CAS 69190-56-3) is a synthetically powerful building block whose value lies in the predictable and chemoselective reactivity of its carbon-halogen bonds. The ability to selectively functionalize the more labile C-Br bond while preserving the C-Cl bond for subsequent transformations provides a strategic advantage in the multi-step synthesis of complex pharmaceutical and agrochemical targets. This guide has provided a comprehensive technical overview, from a validated synthetic protocol and analytical predictions to a discussion of its reactivity and essential safety measures. By leveraging the insights herein, researchers can confidently and effectively integrate this versatile intermediate into their synthetic programs.

References

- This compound CAS 69190-56-3. (n.d.). Home Sunshine Pharma.

- Preparation of 2-bromotoluene. (n.d.). PrepChem.com.

- 2-Bromo-5-chlorotoluene | C7H6BrCl | CID 84476. (n.d.). PubChem.

- Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. (n.d.). ResearchGate.

- 4-Bromo-3-chlorotoluene | C7H6BrCl | CID 138789. (n.d.). PubChem.

- 4-Bromo-3-chlorotoluene. (n.d.). NIST WebBook.

- Exploring 4-Bromo-3-Chlorotoluene: Properties, Applications, and Suppliers. (n.d.).

- Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts.

- Introducing bromine to the molecular structure as a strategy for drug design. (n.d.). Journal of Medical Science.

- p-BROMOTOLUENE. (n.d.). Organic Syntheses Procedure.

- o-CHLOROBROMOBENZENE. (n.d.). Organic Syntheses Procedure.

Sources

- 1. This compound CAS 69190-56-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. CAS 69190-56-3 | 1700-D-X2 | MDL MFCD00060645 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. This compound CAS#: 69190-56-3 [amp.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2-Bromotoluene(95-46-5) 1H NMR [m.chemicalbook.com]

- 9. 2-Bromo-5-chlorotoluene | C7H6BrCl | CID 84476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Bromo-3-chlorotoluene | C7H6BrCl | CID 138789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Buy 4-Bromo-2-chlorotoluene | 89794-02-5 [smolecule.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. aksci.com [aksci.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. fishersci.com [fishersci.com]

Spectroscopic data of 2-Bromo-3-chlorotoluene

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-3-chlorotoluene

Introduction

This compound (CAS No. 69190-56-3) is a halogenated aromatic compound with the molecular formula C₇H₆BrCl.[1][2] As a substituted toluene, it serves as a critical building block and intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The precise arrangement of the bromo, chloro, and methyl substituents on the benzene ring dictates its reactivity and potential for selective functionalization in cross-coupling reactions.

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. As a Senior Application Scientist, the objective is to move beyond a simple presentation of data, offering instead an in-depth interpretation grounded in the principles of structural chemistry. This document is designed for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's analytical signature for identification, purity assessment, and reaction monitoring. We will explore its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, detailing the causality behind the observed spectral features and providing robust, self-validating experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

The unique spectroscopic fingerprint of this compound is a direct consequence of its molecular architecture. The structure features a toluene backbone with bromine and chlorine atoms at positions 2 and 3, respectively. This substitution pattern (1-methyl, 2-bromo, 3-chloro) results in a lack of symmetry, rendering all aromatic protons and carbons chemically non-equivalent.

This asymmetry is the cornerstone of its spectral complexity and provides a wealth of information for unambiguous identification.

-

NMR Spectroscopy : We anticipate three distinct signals for the aromatic protons and seven unique signals in the proton-decoupled ¹³C NMR spectrum (six aromatic, one methyl).[3] The chemical shifts will be significantly influenced by the inductive effects of the halogen substituents.

-

Infrared Spectroscopy : The IR spectrum will be characterized by vibrations corresponding to the aromatic C-H and aliphatic C-H stretches, C=C ring stretches, and distinctive absorptions in the fingerprint region associated with the C-Br and C-Cl bonds.[4]

-

Mass Spectrometry : The presence of two different halogen atoms (bromine and chlorine), each with characteristic isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will produce a highly distinctive isotopic pattern for the molecular ion and halogen-containing fragments, serving as a definitive confirmation of the elemental composition.

Caption: Structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a primary technique for confirming the substitution pattern on the aromatic ring. For this compound, the three aromatic protons are distinct and exhibit complex splitting patterns due to both ortho and meta couplings.

Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.45 | Doublet | 1H | J ≈ 8.0 Hz (ortho) | H-6 |

| ~7.20 | Triplet/Doublet of Doublets | 1H | J ≈ 8.0 Hz (ortho), J ≈ 7.5 Hz (ortho) | H-5 |

| ~7.05 | Doublet | 1H | J ≈ 7.5 Hz (ortho) | H-4 |

| 2.40 | Singlet | 3H | - | -CH₃ |

Note: The predicted chemical shifts and coupling constants are based on established values for similar halogenated toluenes. Actual experimental values may vary slightly based on solvent and concentration.

Interpretation and Mechanistic Insight

The ¹H NMR spectrum provides a clear structural fingerprint.

-

Aromatic Region (7.0-7.5 ppm) : The three aromatic protons reside in distinct chemical environments. The downfield shift of H-6 is attributed to the deshielding effect of the adjacent bromine atom. The proton at H-4 is expected to be the most upfield of the aromatic signals. The central proton, H-5, is coupled to both H-4 and H-6, resulting in a more complex multiplet, often appearing as a triplet or a doublet of doublets.

-

Aliphatic Region (2.40 ppm) : The methyl (-CH₃) group appears as a sharp singlet. Its integration value of 3H confirms its identity. The absence of coupling indicates no adjacent protons, which is consistent with its attachment to the quaternary aromatic carbon C-1.

Experimental Protocol: ¹H NMR Spectroscopy

This protocol ensures high-quality, reproducible data.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is standard for non-polar analytes.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if quantitative analysis or precise referencing is required.

-

-

Instrument Setup :

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is a self-validating step; poor shimming is immediately visible as broad or distorted peaks.

-

-

Data Acquisition :

-

Acquire the spectrum using standard parameters for a ¹H experiment (e.g., 30-degree pulse, 2-second relaxation delay, 16-32 scans).

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

-

Integrate all peaks and reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is essential for confirming the carbon skeleton of the molecule. The proton-decoupled spectrum of this compound should display seven distinct signals, corresponding to each unique carbon atom.

Data Summary

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~138 | C-1 | Quaternary carbon attached to the methyl group. |

| ~135 | C-3 | Quaternary carbon attached to Chlorine (strong deshielding). |

| ~132 | C-5 | Aromatic CH. |

| ~128 | C-6 | Aromatic CH. |

| ~127 | C-4 | Aromatic CH. |

| ~125 | C-2 | Quaternary carbon attached to Bromine. |

| ~22 | -CH₃ | Aliphatic methyl carbon. |

Note: These are predicted chemical shifts. The assignments of C-4, C-5, and C-6 can be ambiguous without advanced 2D NMR experiments (HSQC/HMBC).

Interpretation and Mechanistic Insight

The chemical shifts in the ¹³C NMR spectrum are primarily governed by the electronegativity of the substituents.

-

Substituted Carbons (C-1, C-2, C-3) : The carbons directly bonded to the halogens (C-2 and C-3) are significantly deshielded, causing their signals to appear downfield. The carbon bearing the chlorine atom (C-3) is typically further downfield than the one bearing the bromine (C-2) due to chlorine's higher electronegativity. The carbon attached to the methyl group (C-1) also appears downfield as a quaternary carbon.

-

Protonated Carbons (C-4, C-5, C-6) : These signals appear in the typical aromatic region (~125-135 ppm).

-

Methyl Carbon : The aliphatic methyl carbon signal is found significantly upfield (~22 ppm), characteristic of sp³-hybridized carbons.

Caption: Standardized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule. The spectrum of this compound is defined by vibrations of the toluene backbone and the carbon-halogen bonds.

Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100-3000 | Weak-Medium | Aromatic C-H Stretch |

| 2980-2850 | Weak | Aliphatic C-H Stretch (from -CH₃) |

| 1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~780 | Strong | Out-of-plane C-H Bending |

| ~700 | Strong | C-Cl Stretch |

| ~580 | Medium | C-Br Stretch |

Interpretation and Mechanistic Insight

The IR spectrum can be divided into two main regions:

-

Functional Group Region (>1500 cm⁻¹) : This region confirms the presence of the core structure. The weak bands above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring, while those just below 3000 cm⁻¹ are from the methyl group. The sharp peaks between 1450 and 1600 cm⁻¹ are due to the stretching vibrations of the C=C bonds within the benzene ring.

-

Fingerprint Region (<1500 cm⁻¹) : This region is highly specific to the molecule. The strong absorption around 780 cm⁻¹ is indicative of the out-of-plane bending ("wagging") of adjacent aromatic hydrogens. Most importantly, the absorptions for the C-Cl (around 700 cm⁻¹) and C-Br (around 580 cm⁻¹) bonds are found here. The presence of these two distinct bands provides strong evidence for the di-halogenated structure.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Background Scan : Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol. Record a background spectrum of the empty crystal. This is a critical self-validating step, as the background is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Application : Place a single drop of liquid this compound (or a small amount of solid) directly onto the ATR crystal to ensure full contact.

-

Spectrum Acquisition : Collect the sample spectrum. The instrument's software automatically performs the background subtraction, yielding the final transmittance or absorbance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic abundances of chlorine and bromine.

Data Summary

| m/z (mass-to-charge) | Relative Intensity (%) | Proposed Fragment |

| 204/206/208 | High | [M]⁺, Molecular Ion |

| 125/127 | High | [M - Br]⁺ |

| 169/171 | Medium | [M - Cl]⁺ |

| 90 | Medium | [M - Br - Cl]⁺ or [C₇H₆]⁺ |

Interpretation and Mechanistic Insight

The mass spectrum of this compound is distinguished by its complex molecular ion region.

-

Molecular Ion (M⁺) : Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The combination of these isotopes results in a characteristic cluster for the molecular ion:

-

M⁺ (C₇H₆³⁵Cl⁷⁹Br) : m/z ≈ 204

-

M+2 (C₇H₆³⁷Cl⁷⁹Br and C₇H₆³⁵Cl⁸¹Br) : m/z ≈ 206 (most abundant peak in the cluster)

-

M+4 (C₇H₆³⁷Cl⁸¹Br) : m/z ≈ 208 The intensity ratio of these peaks (approximately 3:4:1) is a definitive indicator of the presence of one bromine and one chlorine atom.

-

-

Fragmentation Pattern : The primary fragmentation pathway involves the loss of the halogen atoms. The loss of a bromine radical ([M - Br]⁺) is often a major fragmentation pathway, leading to a prominent peak cluster around m/z 125/127 (due to the remaining chlorine atom). The loss of a chlorine radical ([M - Cl]⁺) results in a cluster at m/z 169/171 (due to the remaining bromine atom). Further fragmentation can lead to the loss of both halogens.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound (~100 ppm) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation : Inject 1 µL of the solution into the GC inlet. The sample is vaporized and separated from impurities on a capillary column (e.g., a non-polar DB-5ms column). The temperature program should be optimized to ensure good peak shape and separation (e.g., start at 50°C, ramp to 250°C at 10°C/min).

-

MS Detection : As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically Electron Ionization, EI, at 70 eV). The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected, generating a mass spectrum for the GC peak. This process validates both the purity (via the chromatogram) and identity (via the mass spectrum) of the analyte.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that leverages the strengths of several analytical techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific substitution pattern on the aromatic ring. Infrared spectroscopy provides rapid verification of functional groups and the carbon-halogen bonds. Finally, mass spectrometry delivers an unambiguous confirmation of the molecular weight and elemental formula through its unique isotopic signature. Together, these techniques provide a robust and self-validating analytical package essential for the reliable use of this compound in research and development.

References

- PubChem. 4-Bromo-3-chlorotoluene. National Center for Biotechnology Information.

- PubChem. 2-Bromo-5-chlorotoluene. National Center for Biotechnology Information.

- PubChem. 2-Bromotoluene. National Center for Biotechnology Information.

- Homework.Study.com. How many signals appear in the proton-decoupled {13}^C NMR spectrum of 2-bromotoluene?. Study.com.

- PrepChem.com. Preparation of 2-bromotoluene. PrepChem.com.

- MOLBASE. This compound|69190-56-3. MOLBASE.

- Oakwood Chemical. This compound, min 98%. Oakwood Chemical.

- NIST. 4-Bromo-3-chlorotoluene. NIST WebBook.

- HORIBA. Spectroscopic Analysis. HORIBA.

- ResearchGate. Highlights of Spectroscopic Analysis – A Review. ResearchGate.

- Filo. o-Halotoluene p-Halotoluene The ortho and para isomers can be easily sepa... Filo.

- Semantic Scholar. Highlights of Spectroscopic Analysis – A Review. Semantic Scholar.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromo-3-chlorotoluene

Introduction

Molecular Structure and Symmetry Considerations

The structure of 2-bromo-3-chlorotoluene (C₇H₆BrCl) features a toluene molecule substituted with a bromine atom at position 2 and a chlorine atom at position 3. The substituents render all remaining protons and carbons on the aromatic ring chemically non-equivalent. This lack of symmetry dictates that the ¹H NMR spectrum will display three distinct signals in the aromatic region, in addition to the methyl proton signal. Similarly, the proton-decoupled ¹³C NMR spectrum is expected to show seven unique signals: six for the aromatic carbons and one for the methyl carbon.

¹H NMR Spectral Analysis: A Predicted Interpretation

The ¹H NMR spectrum is anticipated to exhibit four signals, corresponding to the methyl group and the three aromatic protons. The chemical shifts (δ) are influenced by the interplay of inductive and resonance effects of the substituents.

Substituent Effects on Proton Chemical Shifts

-

Methyl Group (-CH₃): This electron-donating group typically shields aromatic protons, causing an upfield shift (lower ppm).

-

Halogens (-Br, -Cl): Halogens exert a dual influence. Their electronegativity leads to an inductive withdrawal of electron density (σ-withdrawal), which deshields nearby protons, shifting them downfield.[1] Conversely, their lone pairs can participate in resonance (π-donation), which shields ortho and para protons. For bromine and chlorine, the inductive effect generally dominates.

Based on these principles, a predicted ¹H NMR spectrum is detailed below.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.40 | Singlet (s) | 3H | H-7 (CH₃) | The methyl protons are not coupled to other protons, resulting in a singlet. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring. |

| ~ 7.50 | Doublet of doublets (dd) | 1H | H-6 | This proton is ortho to the bromine atom and meta to the chlorine atom, leading to significant deshielding. It will be split by H-5 (ortho coupling) and H-4 (meta coupling). |

| ~ 7.20 | Triplet (t) or Doublet of doublets (dd) | 1H | H-5 | This proton is flanked by two other aromatic protons (H-4 and H-6) and will exhibit ortho coupling to both. If the coupling constants are similar, it will appear as a triplet. |

| ~ 7.00 | Doublet of doublets (dd) | 1H | H-4 | This proton is para to the bromine and meta to the chlorine. It will be split by H-5 (ortho coupling) and H-6 (meta coupling). |

Expected Coupling Constants

The splitting patterns arise from spin-spin coupling between adjacent protons. The magnitude of the coupling constant (J) is characteristic of the spatial relationship between the coupled nuclei.[1]

-

Ortho coupling (³J): 6 - 10 Hz

-

Meta coupling (⁴J): 1 - 3 Hz

-

Para coupling (⁵J): 0 - 1 Hz

Long-range coupling between the methyl protons and the ortho aromatic proton (H-6) may also be observed, though it is often very small.

¹³C NMR Spectral Analysis: A Predicted Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct singlets. The chemical shifts are influenced by the electronegativity of the attached atoms and the "heavy atom effect."

Substituent Effects on Carbon Chemical Shifts

-

Inductive Effect: Electronegative atoms like chlorine and bromine withdraw electron density, deshielding the attached carbon (ipso-carbon) and, to a lesser extent, other carbons in the ring.[1]

-

Heavy Atom Effect: For heavier halogens like bromine, the chemical shift of the ipso-carbon is shifted upfield (to a lower ppm value).[1] This is attributed to the influence of the large number of electrons and spin-orbit coupling.[1]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 20 | C-7 (CH₃) | Typical chemical shift for a methyl group attached to an aromatic ring. |

| ~ 122 | C-2 | The ipso-carbon attached to bromine. Its chemical shift is influenced by the heavy atom effect, shifting it upfield compared to what would be expected from induction alone. |

| ~ 127 | C-5 | An unsubstituted aromatic carbon. |

| ~ 129 | C-4 | An unsubstituted aromatic carbon. |

| ~ 131 | C-6 | An unsubstituted aromatic carbon, likely deshielded by the adjacent bromine. |

| ~ 134 | C-3 | The ipso-carbon attached to chlorine. The strong inductive effect of chlorine causes a significant downfield shift. |

| ~ 139 | C-1 | The quaternary carbon attached to the methyl group. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved to avoid issues with magnetic field homogeneity.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving complex splitting patterns in the aromatic region.[1]

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, well-resolved peaks.[1]

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to produce singlets for each unique carbon, simplifying the spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H spectrum.

-

Visualization of Key Concepts

To better illustrate the relationships within the molecule and the expected NMR data, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering.

Caption: Predicted NMR spectral regions for this compound.

Troubleshooting and Advanced Considerations

-

Quadrupolar Broadening: The isotopes of bromine and chlorine possess nuclear quadrupole moments. This can lead to rapid relaxation and result in broader peaks for the carbons directly attached to them (C-2 and C-3), and potentially for the adjacent protons as well.[1]

-

Second-Order Effects: If the chemical shift difference (in Hz) between two coupled protons is not significantly larger than their coupling constant, complex second-order splitting patterns may emerge.[1] Acquiring the spectrum on a higher-field instrument can often simplify these patterns.[1]

-

Solvent Effects: The choice of deuterated solvent can influence the chemical shifts of the protons and carbons. It is crucial to report the solvent used for data comparison.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to be complex yet interpretable through a systematic analysis of substituent effects. The ¹H spectrum will feature a singlet for the methyl group and three distinct signals in the aromatic region, with splitting patterns dictated by ortho and meta couplings. The ¹³C spectrum will display seven unique signals, with their chemical shifts governed by inductive effects and the notable heavy atom effect of bromine. This guide provides a foundational framework for researchers to predict, acquire, and interpret the NMR spectra of this and other related halogenated aromatic compounds, ensuring accurate structural elucidation in their scientific endeavors.

References

- Technical Support Center: Interpreting Complex NMR Spectra of Halogenated Aromatic Compounds - Benchchem.

- PubChem: 2-Bromo-6-chlorotoluene.

- Williamson, M., Kostelnik, R., & Castellano, S. (1968). Analysis of the Proton NMR Spectrum of Toluene. Journal of Chemical Physics.

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-3-chlorotoluene

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-bromo-3-chlorotoluene (C₇H₆BrCl), a halogenated aromatic compound of interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its analysis, from ionization and fragmentation to detailed experimental protocols and data interpretation.

Introduction: The Analytical Imperative

This compound is a substituted toluene molecule featuring both a bromine and a chlorine atom on the aromatic ring.[1] The precise characterization of such halogenated intermediates is critical in pharmaceutical and agrochemical research to ensure the integrity of synthetic pathways and the purity of final products.[2] Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful tool for the definitive identification and purity assessment of volatile and semi-volatile compounds like this compound.[2][3] This guide will elucidate the unique mass spectrometric "fingerprint" of this molecule, dictated by its distinct isotopic patterns and fragmentation behavior.

The Foundational Principle: Isotopic Abundance in Mass Spectrometry

The presence of bromine and chlorine atoms imparts a highly characteristic pattern to the mass spectrum of this compound. This is due to the natural abundance of their stable isotopes.

-

Chlorine: Exists as two primary isotopes, ³⁵Cl (approximately 75% abundance) and ³⁷Cl (approximately 25% abundance). This results in a signature M to M+2 peak intensity ratio of roughly 3:1 for any fragment containing a single chlorine atom.[4][5]

-

Bromine: Has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50% each). This produces a characteristic M to M+2 peak intensity ratio of about 1:1 for fragments containing one bromine atom.[4][6]

For a molecule containing both one chlorine and one bromine atom, like this compound, the molecular ion region will exhibit a complex cluster of peaks at M, M+2, and M+4, reflecting the combined probabilities of the different isotopic compositions.

Electron Ionization (EI) and the Genesis of a Mass Spectrum

Electron Ionization (EI) is the most common ionization technique for GC-MS analysis of thermally stable, volatile compounds.[7][8] In the ion source, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a positively charged radical cation, known as the molecular ion (M⁺•).[7][9]

The molecular ion of this compound has a nominal molecular weight of 204 g/mol (using the most abundant isotopes, ¹²C, ¹H, ⁷⁹Br, and ³⁵Cl).[10] The excess energy imparted during ionization often leads to the fragmentation of the molecular ion into smaller, characteristic ions.[9] The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that is invaluable for structural elucidation.[9][11]

The Molecular Ion Cluster of this compound

The molecular ion region of the mass spectrum provides the first and most definitive clue to the elemental composition of the analyte. For this compound, we can predict the relative intensities of the isotopic peaks.

| Isotopic Composition | m/z (Nominal) | Relative Abundance (Approx.) | Peak Designation |

| C₇H₆⁷⁹Br³⁵Cl | 204 | 100% | M⁺ |

| C₇H₆⁸¹Br³⁵Cl / C₇H₆⁷⁹Br³⁷Cl | 206 | 82% (50% + 32%) | [M+2]⁺ |

| C₇H₆⁸¹Br³⁷Cl | 208 | 16% | [M+4]⁺ |

Table 1: Predicted isotopic cluster for the molecular ion of this compound.

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion is guided by the stability of the resulting ions and neutral losses. Halogen atoms are readily lost as radicals.[6][12] The benzylic position is also prone to cleavage.

A proposed fragmentation pathway is as follows:

-

Loss of a Bromine Radical: The C-Br bond is weaker than the C-Cl bond and is often the first to cleave, leading to the formation of a highly abundant chlorotolyl cation.

-

Loss of a Chlorine Radical: Subsequent or alternative loss of a chlorine radical can occur.

-

Loss of Halogen and Methyl Group: Complex rearrangements and further fragmentation can lead to the loss of the methyl group or other neutral species.

Below is a Graphviz diagram illustrating this proposed fragmentation pathway.

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

A robust and validated GC-MS method is essential for the reliable analysis of this compound.[2] The following protocol provides a proven starting point for method development.

Instrumentation

-

Gas Chromatograph: Agilent 7890B GC (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[2][3]

Sample Preparation

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

-

Perform serial dilutions to a final working concentration suitable for analysis (e.g., 10-100 µg/mL).

GC-MS Method Parameters

| Parameter | Value | Rationale |

| GC Inlet | ||

| Inlet Temperature | 250°C | Ensures rapid and complete volatilization of the analyte. |

| Injection Volume | 1 µL | Standard volume for capillary columns. |

| Split Ratio | 20:1 | Prevents column overloading and ensures sharp peaks. |

| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Maintains consistent retention times. |

| Oven Program | ||

| Initial Temperature | 60°C, hold for 2 min | Allows for focusing of the analyte at the head of the column. |

| Ramp Rate | 15°C/min to 280°C | Provides good separation from potential impurities. |

| Final Hold | Hold at 280°C for 5 min | Ensures elution of any less volatile compounds. |

| MS Parameters | ||

| Ion Source | Electron Ionization (EI) | Standard for this class of compounds.[7] |

| Ion Source Temp. | 230°C | Standard operating temperature. |

| Quadrupole Temp. | 150°C | Standard operating temperature. |

| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library matching.[7] |

| Mass Scan Range | 40 - 300 amu | Covers the molecular ion and expected fragments. |

| Solvent Delay | 3 min | Prevents the high concentration of solvent from damaging the detector. |

Table 2: Recommended GC-MS parameters for the analysis of this compound.

The workflow for this analysis can be visualized as follows:

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion and Best Practices

The mass spectrometric analysis of this compound is a definitive method for its identification and characterization. The key to a successful analysis lies in recognizing the unmistakable isotopic patterns imparted by the bromine and chlorine atoms and understanding the predictable fragmentation pathways under electron ionization. By employing a well-developed GC-MS method, researchers can achieve high confidence in their analytical results, ensuring the quality and integrity of their chemical synthesis and development processes. For unambiguous identification, comparison of the acquired spectrum with a reference standard or a library spectrum is always recommended.

References

- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.

- Sparkl. (n.d.). Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak.

- University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.

- Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl.

- JoVE. (2024, April 4). Video: Mass Spectrometry: Isotope Effect.

- Harrison, A. G. (1976). Structural and energetics effects in the chemical ionization of halogen-substituted benzenes and toluenes. Canadian Journal of Chemistry, 54(22), 3439-3445.

- SIELC Technologies. (2018, February 16). 2-Bromotoluene.

- LCGC International. (n.d.). Electron Ionization for GC–MS.

- Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- PubChem. (n.d.). 2-Bromo-5-chlorotoluene.

- PubChem. (n.d.). 4-Bromo-3-chlorotoluene.

- Chemguide. (n.d.). mass spectra - the M+2 peak.

- MOLBASE. (n.d.). This compound|69190-56-3.

- National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.

- Chemistry LibreTexts. (2019, July 24). Br and Cl.

- Dalton Transactions. (2016, September 5). Inert-atmosphere electron ionization mass spectrometry for the analysis of air- and moisture-sensitive organometallic compounds.

- PubChemLite. (n.d.). 3-bromo-2-chlorotoluene (C7H6BrCl).

- MassBank. (2008, October 21). PARA-BROMOTOLUENE; EI-B; MS.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. sparkl.me [sparkl.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. web.uvic.ca [web.uvic.ca]

- 9. rroij.com [rroij.com]

- 10. calpaclab.com [calpaclab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-3-Chlorotoluene

Abstract: This technical guide provides a detailed, in-depth exploration of a robust and regioselective synthesis pathway for 2-bromo-3-chlorotoluene, a key halogenated aromatic intermediate in the development of pharmaceuticals and specialty chemicals. The primary focus is on the Sandmeyer reaction, a reliable method for converting primary aromatic amines into aryl halides. This document elucidates the strategic rationale for this pathway over alternatives, presents a detailed mechanistic overview, and furnishes a comprehensive, step-by-step experimental protocol. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this specific substituted toluene.

Strategic Synthesis Design: Retrosynthetic Analysis

The synthesis of a polysubstituted aromatic ring with a specific substitution pattern, such as this compound, requires careful strategic planning to ensure high regioselectivity and avoid the formation of difficult-to-separate isomeric byproducts.

A direct electrophilic bromination of 3-chlorotoluene is the most apparent, yet least effective, approach. The substituents on the ring—a methyl group (-CH₃) and a chlorine atom (-Cl)—both function as ortho, para-directors for incoming electrophiles. The methyl group is an activating director, while the chlorine atom is a deactivating director. This would lead to a complex mixture of brominated products at positions 2, 4, and 6, resulting in a low yield of the desired this compound and posing significant purification challenges.[1]

A more controlled and superior strategy involves the introduction of the bromine atom via a Sandmeyer reaction.[2] This classic and highly reliable transformation utilizes a primary amine as a synthetic handle. The amine is converted into a diazonium salt, which is subsequently displaced by a bromide nucleophile, typically using a copper(I) bromide catalyst.[3][4] This approach locks in the desired substitution pattern from the start. The retrosynthetic analysis is therefore as follows: the target molecule, this compound, can be synthesized from the precursor 2-amino-3-chlorotoluene (also known as 3-chloro-2-methylaniline).

Mechanistic Framework: The Sandmeyer Reaction

The Sandmeyer reaction is a two-stage process that provides a versatile method for replacing an amino group on an aromatic ring with a halide, cyanide, or hydroxyl group.[2][5]

Stage 1: Diazotization The first stage is the conversion of the primary aromatic amine, 2-amino-3-chlorotoluene, into its corresponding diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr).[6] The reaction must be performed at low temperatures (0–5 °C) because aryl diazonium salts are unstable at higher temperatures and can decompose prematurely or become explosive if isolated in a dry state.[5]

Stage 2: Copper(I)-Catalyzed Nucleophilic Substitution The second stage involves the reaction of the aryl diazonium salt with a copper(I) halide, in this case, copper(I) bromide (CuBr). The mechanism is understood to proceed through a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[3] This transfer generates an aryl radical and nitrogen gas (N₂), along with copper(II) halide. The aryl radical then abstracts a bromine atom from the copper(II) bromide, yielding the final product, this compound, and regenerating the copper(I) catalyst.[5]

Synthesis Pathway Visualization

The overall workflow for the synthesis of this compound from its amine precursor is illustrated below.

Caption: Workflow for the synthesis of this compound via a two-stage Sandmeyer reaction.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for analogous Sandmeyer reactions.[7][8][9]

Safety Precaution: Aryl diazonium salts can be explosive when isolated and dry. It is critical to keep them in an aqueous solution and at low temperatures. Handle all reagents, especially strong acids and sodium nitrite, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood.

Materials:

-

2-Amino-3-chlorotoluene (3-chloro-2-methylaniline)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Dichloromethane (DCM) or Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ice

Protocol Steps:

Part A: Diazotization of 2-Amino-3-chlorotoluene

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1.0 equivalent of 2-amino-3-chlorotoluene in hydrobromic acid (48%). Use sufficient acid to ensure complete dissolution and maintain acidic conditions.

-

Cool the resulting solution to 0–5 °C using an ice-salt bath. Vigorous stirring is essential throughout this process.

-

In a separate beaker, prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cooled amine solution via the dropping funnel. Crucially, maintain the reaction temperature below 5 °C to prevent the decomposition of the diazonium salt. The rate of addition should be controlled to manage any exotherm and gas evolution.

-

After the addition is complete, continue stirring the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes to ensure the reaction goes to completion.

Part B: Sandmeyer Reaction

-

In a separate, larger reaction flask, prepare a solution of copper(I) bromide (1.1 equivalents) in hydrobromic acid (48%).

-

With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the copper(I) bromide solution.

-

A thick precipitate or vigorous evolution of nitrogen gas may be observed. After the addition is complete, allow the reaction mixture to warm slowly to room temperature.

-

Once the initial effervescence has subsided, gently heat the mixture to 50–60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases completely. This ensures the full conversion of the intermediate to the final product.

Part C: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or diethyl ether (3x volumes).

-

Combine the organic layers and wash them sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[7]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, a dark oil, should be purified by fractional distillation under reduced pressure to yield pure this compound as a clear liquid.[9]

Quantitative Data and Characterization

The following table summarizes representative quantitative parameters for the synthesis. Yields are highly dependent on the precise execution of the protocol, especially temperature control during diazotization.

| Parameter | Value/Description | Rationale |

| Starting Material | 2-Amino-3-chlorotoluene | Provides the required carbon skeleton and amino group for diazotization. |

| NaNO₂ | 1.05 equivalents | A slight excess ensures complete conversion of the primary amine to the diazonium salt. |

| CuBr | 1.1 equivalents | Used in catalytic/stoichiometric amounts to facilitate the substitution reaction. |

| Diazotization Temp. | 0–5 °C | Critical for the stability of the aryl diazonium salt intermediate.[5] |

| Sandmeyer Temp. | Room Temp, then 50–60 °C | Initial warming allows for controlled reaction, followed by heating to drive to completion. |

| Expected Yield | 65–75% | Typical yields for Sandmeyer reactions can vary; this is a conservative estimate.[9] |

| Purification Method | Fractional Distillation | Effective for separating the liquid product from non-volatile impurities and byproducts. |

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The synthesis of this compound is most effectively and regioselectively achieved through a Sandmeyer reaction, beginning with the precursor 2-amino-3-chlorotoluene. This method circumvents the problematic isomeric mixtures that would arise from direct electrophilic bromination of 3-chlorotoluene. By carefully controlling the two key stages of the reaction—low-temperature diazotization and subsequent copper(I) bromide-mediated substitution—researchers can reliably produce this valuable chemical intermediate. The protocol detailed herein provides a robust framework for the successful laboratory-scale synthesis of this compound.

References

- ChemBK. (2024). 3-BROMO-4-CHLOROTOLUENE.

- LookChem. (n.d.). Exploring 4-Bromo-3-Chlorotoluene: Properties, Applications, and Suppliers.

- Wikipedia. (2023). Sandmeyer reaction.

- Filo. (2025). The final product (D) of the given reaction CH 3Cl₁/hv Br₂ (i) HOH/OH (A)....

- PrepChem.com. (n.d.). Preparation of 2-bromotoluene.

- Cohen, J. B., & Smithells, C. J. (1914). CLXXVIII.-The Chlorination and Bromination of Substituted Toluenes. Journal of the Chemical Society, Transactions, 105, 1907-1917. [Link]

- Wikipedia. (2023). Chlorotoluene.

- Deng, H. (2011). Method for preparing 2,3-dichlorotoluene.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- Study.com. (n.d.). Write note on "Sandmeyer reaction". Write down the mechanism of formation of p-Bromotoluene from pMethylaniline.

- Chemistry Stack Exchange. (2021). How can I synthesize 2‐amino‐3‐(chlorosulfonyl)benzoic acid from toluene or benzene?.

- PrepChem.com. (n.d.). Synthesis of 2-formylamino-toluene.

- Organic Syntheses. (n.d.). m-BROMOTOLUENE.

- Organic Syntheses. (n.d.). p. 170.

- Organic Syntheses. (n.d.). p-BROMOTOLUENE.

- Organic Syntheses. (n.d.). o-BROMOTOLUENE.

- Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from Organic Chemistry Portal website. [Link]

- Zirngibl, U., et al. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

- Pieńkowska, J., et al. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization.

- ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene.

Sources

- 1. CLXXVIII.—The chlorination and bromination of substituted toluenes - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. homework.study.com [homework.study.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. 2-Bromo-4-chlorotoluene synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-Chlorotoluene: Starting Materials and Strategic Execution

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways to obtain 2-bromo-3-chlorotoluene, a key halogenated intermediate in the development of pharmaceuticals and agrochemicals.[1] We will dissect two primary synthetic strategies, evaluating their respective starting materials, reaction mechanisms, and practical considerations. This document is intended to serve as a foundational resource, blending established chemical principles with actionable experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

Substituted toluenes, such as this compound, are valuable building blocks in organic synthesis. The distinct electronic environments and steric hindrances of the halogen substituents allow for regioselective functionalization, making them crucial precursors for more complex molecular architectures. A thorough understanding of the synthetic routes to these intermediates is paramount for efficient and scalable production.

This guide will focus on two principal and field-proven methodologies for the synthesis of this compound:

-

The Sandmeyer Reaction: A robust and highly regioselective method starting from an amino-substituted toluene.

-

Direct Electrophilic Bromination: A more direct, but potentially less selective, approach utilizing 3-chlorotoluene as the starting material.

We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and a comparative analysis to guide the selection of the most appropriate synthetic route based on available resources, desired purity, and scalability.

Synthetic Strategy I: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a halide to an aromatic ring via a diazonium salt intermediate.[2][3] This approach is particularly advantageous for synthesizing substitution patterns that are difficult to achieve through direct electrophilic aromatic substitution.[4]

Starting Material: 3-Chloro-2-methylaniline (2-Amino-3-chlorotoluene)

The logical and most effective starting material for the Sandmeyer synthesis of this compound is 3-chloro-2-methylaniline . The synthesis of this precursor itself can be a multi-step process, often starting from more readily available materials like o-toluidine.[5] However, for the purpose of this guide, we will begin with the assumption that 3-chloro-2-methylaniline is the available starting material.

The Two-Stage Mechanism: Diazotization and Nucleophilic Substitution

The Sandmeyer reaction proceeds in two distinct stages:

-

Diazotization: The primary aromatic amine is converted to a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite and a strong acid.[6]

-

Nucleophilic Substitution: The diazonium group is then displaced by a bromide ion, catalyzed by a copper(I) salt, typically copper(I) bromide (CuBr).[2]

The overall workflow for the Sandmeyer synthesis of this compound is depicted below:

Caption: Regioselectivity in the direct bromination of 3-chlorotoluene.

Experimental Considerations

The bromination is typically carried out using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The reaction conditions, including temperature and reaction time, can influence the product distribution.

Comparative Analysis of Synthetic Routes

The choice between the Sandmeyer reaction and direct bromination depends on several factors, which are summarized in the table below.

| Feature | Sandmeyer Reaction | Direct Electrophilic Bromination |

| Starting Material | 3-Chloro-2-methylaniline | 3-Chlorotoluene |

| Regioselectivity | High (specific to the position of the amino group) | Moderate to Low (yields a mixture of isomers) |

| Number of Steps | Multiple (if starting from a more basic precursor) | Single step from 3-chlorotoluene |

| Purification | Generally straightforward | Potentially challenging due to isomeric byproducts |

| Scalability | Scalable, but requires careful handling of diazonium salts | Scalable, but purification can be a bottleneck |

Conclusion and Recommendations

For the synthesis of this compound where high purity and regiochemical control are paramount, the Sandmeyer reaction starting from 3-chloro-2-methylaniline is the unequivocally superior method . While it may involve more synthetic steps to obtain the starting amine, the clean conversion to the desired product minimizes downstream purification challenges.

The direct bromination of 3-chlorotoluene may be considered for exploratory studies or when a mixture of isomers is acceptable. However, for applications in pharmaceutical and agrochemical development, where isomeric purity is critical, this route is less desirable.

Ultimately, the selection of the synthetic strategy should be a carefully considered decision based on the specific requirements of the project, available resources, and the desired quality of the final product.

References

- ChemBK. (2024). 3-BROMO-4-CHLOROTOLUENE.

- PrepChem.com. (n.d.). Preparation of 2-bromotoluene.

- Wikipedia. (2023). Sandmeyer reaction.

- Cohen, J. B., & Smithells, C. J. (1914). CLXXVIII.—The Chlorination and Bromination of Substituted Toluenes. Journal of the Chemical Society, Transactions, 105, 1908-1916.

- Autech Industry Co., Limited. (n.d.). Exploring 4-Bromo-3-Chlorotoluene: Properties, Applications, and Suppliers.

- Wikipedia. (2023). Chlorotoluene.

- PubChem. (n.d.). 4-Bromo-3-chlorotoluene.

- Deng, H. (2011). Method for preparing 2,3-dichlorotoluene. Google Patents.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- Homework.Study.com. (n.d.). Write note on "Sandmeyer reaction". Write down the mechanism of formation of p-Bromotoluene from pMethylaniline.

- Chemistry Stack Exchange. (2021). How can I synthesize 2‐amino‐3‐(chlorosulfonyl)benzoic acid from toluene or benzene?.

- PrepChem.com. (n.d.). Synthesis of 2-formylamino-toluene.

- Organic Syntheses. (n.d.). m-BROMOTOLUENE.

- Organic Syntheses. (n.d.). o-CHLOROTOLUENE and p-CHLOROTOLUENE.

- MySkinRecipes. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.). Diazotisation.

- Google Patents. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

- National Institutes of Health. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization.

Sources

Reactivity profile of 2-bromo-3-chlorotoluene

An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-3-chlorotoluene

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of this compound (CAS No. 69190-56-3).[1][2] As a halogenated aromatic compound, it serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document elucidates the molecule's structural features that govern its reaction profile, including metal-catalyzed cross-coupling reactions, the formation of organometallic reagents, and its behavior in both electrophilic and nucleophilic aromatic substitution reactions. Detailed experimental protocols, mechanistic diagrams, and a thorough discussion of regioselectivity are provided to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required for its effective utilization.

Introduction: Structural and Electronic Framework

This compound is a disubstituted halotoluene with a unique arrangement of substituents that dictates its chemical behavior. The key to its synthetic utility lies in the interplay between the electronic effects of the substituents and the inherent differences in the carbon-halogen bond strengths.

-

Methyl Group (-CH₃): An activating group that donates electron density to the aromatic ring via a positive inductive effect (+I). It is an ortho, para-director in electrophilic aromatic substitution (EAS).[3]

-

Halogens (-Br, -Cl): Both are deactivating groups due to their strong negative inductive effect (-I), which withdraws electron density from the ring. However, they possess lone pairs that can be donated through a positive resonance effect (+R), making them ortho, para-directors for EAS.[4]

-

Differential C-X Bond Reactivity: The Carbon-Bromine (C-Br) bond is weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This difference is the cornerstone of its selective reactivity, particularly in metal-catalyzed reactions where the C-Br bond is the primary site of oxidative addition.[5]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 69190-56-3 | [1][2] |

| Molecular Formula | C₇H₆BrCl | [1][2] |

| Molecular Weight | 205.48 g/mol | [1] |

| Appearance | Solid | [6] |

| IUPAC Name | 2-Bromo-3-chloro-1-methylbenzene | |

| SMILES | Cc1cccc(Cl)c1Br | [6] |

Metal-Catalyzed Cross-Coupling Reactions: Harnessing Selective Reactivity

The most significant aspect of this compound's reactivity profile is the ability to selectively functionalize the C-Br bond while leaving the C-Cl bond intact. This chemoselectivity is pronounced in palladium-catalyzed cross-coupling reactions.[5] The generally accepted order of reactivity for aryl halides in these reactions is I > Br > OTf > Cl, which is attributed to differences in bond dissociation energies and the kinetics of the oxidative addition step.[7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. With this compound, this reaction occurs selectively at the C-Br position, allowing for the synthesis of biaryl compounds where the chlorine atom can be used for subsequent transformations.

Caption: General workflow for a selective Suzuki-Miyaura coupling reaction.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is a representative procedure for the selective coupling at the C-Br bond.

-

Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) followed by the degassed solvent system (e.g., Dioxane/Water 4:1).

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 3-chloro-2-aryl-toluene product.[7]

Other Cross-Coupling Reactions

The same principle of selective C-Br activation applies to other important transformations:

-

Heck Reaction: For the synthesis of substituted styrenes.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds, creating substituted anilines.

-

Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[7]

In all cases, the more robust C-Cl bond typically requires more forcing conditions (higher temperatures, stronger bases, more active catalyst systems) to react, enabling a stepwise functionalization strategy.[5][7]

Formation and Reactivity of Organometallic Intermediates

The differential reactivity of the C-Br and C-Cl bonds also allows for the selective formation of organometallic reagents.

Grignard Reagent Formation

Treatment of this compound with magnesium metal in an anhydrous ether solvent leads to the selective formation of the Grignard reagent, (3-chloro-2-methylphenyl)magnesium bromide. The C-Br bond is significantly more reactive towards magnesium insertion than the C-Cl bond.[5] This powerful nucleophile can then be reacted with a wide range of electrophiles (aldehydes, ketones, CO₂, etc.).[8][9]

Caption: Pathway for selective Grignard reagent formation and subsequent reaction.

A patent has described the use of this compound in a Grignard reaction to prepare a halomethylbenzaldehyde, demonstrating its utility in forming these organometallic intermediates.[10]

Experimental Protocol: Grignard Reagent Formation

-

Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar under an inert atmosphere.

-

Activation: Place magnesium turnings (1.2 equiv.) in the flask. Add a small crystal of iodine and gently warm under vacuum to sublime the iodine, activating the magnesium surface.[11] Allow to cool.

-

Initiation: Add a small portion (approx. 10%) of a solution of this compound (1.0 equiv.) in anhydrous THF to the activated magnesium. Gentle warming may be required to initiate the reaction, evidenced by bubbling and the disappearance of the iodine color.[11]

-

Addition: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue stirring for 1-2 hours until the magnesium is consumed. The resulting dark grey solution of the Grignard reagent should be used immediately.[11]

Lithiation via Metal-Halogen Exchange

Similarly, metal-halogen exchange with an organolithium reagent (e.g., n-butyllithium) occurs preferentially at the C-Br bond. This reaction is typically performed at very low temperatures (-78 °C) to prevent side reactions.[12] The resulting aryllithium species is a potent nucleophile, analogous to the Grignard reagent. The rate of lithium-halogen exchange follows the trend I > Br > Cl, allowing for high selectivity.[12]

Electrophilic Aromatic Substitution (EAS)

Predicting the regioselectivity of EAS on this compound is complex due to the competing directing effects of the three substituents.

Analysis of Directing Effects

| Substituent | Position | Electronic Effect | Directing Effect |

| -CH₃ | C1 | Activating (+I) | ortho, para (directs to C2, C4, C6) |

| -Br | C2 | Deactivating (-I > +R) | ortho, para (directs to C3, C4, C6) |

| -Cl | C3 | Deactivating (-I > +R) | ortho, para (directs to C2, C4, C5) |

Consensus and Steric Hindrance:

-

Position C4: Receives directing influence from all three substituents (-CH₃ para, -Br ortho, -Cl ortho).

-

Position C5: Directed to by the -Cl group (ortho).

-

Position C6: Receives directing influence from the -CH₃ (ortho) and -Br (para) groups. However, this position is significantly sterically hindered by the adjacent bromine atom at C2 and the methyl group at C1.

Predicted Outcome: Based on the convergence of electronic directing effects and considering steric hindrance, electrophilic attack is most likely to occur at the C4 position . A smaller amount of the C5 isomer may also be formed.

Caption: General mechanism for electrophilic aromatic substitution (EAS).

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on unactivated aryl halides like this compound are generally challenging and require forcing conditions (high temperatures, strong nucleophiles).[5][13] For a reaction to proceed, the ring must be attacked by a nucleophile, a step that temporarily disrupts aromaticity to form a negatively charged Meisenheimer complex.[13][14]

Regioselectivity: C-Br vs. C-Cl

The key factor in determining which halogen is displaced is the stability of the transition state leading to the Meisenheimer complex. This is governed by the electrophilicity of the carbon atom being attacked.

-

Rate-Determining Step: In most SNAr reactions, the initial nucleophilic attack is the rate-determining step.[13]

-

Electronegativity: Chlorine is more electronegative than bromine. This polarizes the C-Cl bond more effectively, making the carbon atom at C3 more electrophilic (more δ+) than the carbon at C2.

-